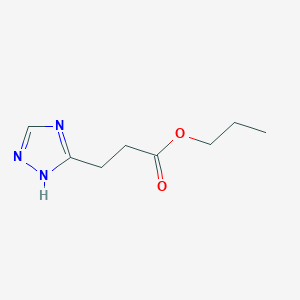

propyl 3-(4H-1,2,4-triazol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,4-triazole . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are used in a wide range of applications, including as building blocks in pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for “propyl 3-(4H-1,2,4-triazol-3-yl)propanoate” were not found, there are general methods for synthesizing 1,2,4-triazole derivatives . For instance, one method involves the reaction of a diketone with hydrazine to form a 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of a similar compound, (4-Propyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride, has been reported . It has a linear formula of C6H13N4Cl1 .

Scientific Research Applications

Antimicrobial Activity

1,2,4-Triazole derivatives have demonstrated promising antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. The N–C–S linkage in the 1,2,4-triazole scaffold contributes to its bioactivity. For instance, compounds like Fluconazole , Flupoxam , and Anastrozole contain the 1,2,4-triazole group and are widely used in medicine .

Anticancer Potential

The 1,2,4-triazole scaffold has attracted attention for its anticancer activities. These compounds exhibit diverse mechanisms of action, including inhibition of enzymes and receptors involved in cancer progression. Researchers continue to explore novel synthetic methodologies to access 1,2,4-triazole-containing scaffolds for potential drug candidates .

Anti-Inflammatory and Antioxidant Effects

Studies have highlighted the anti-inflammatory and antioxidant properties of 1,2,4-triazoles. These compounds may modulate inflammatory pathways and scavenge free radicals. Their potential in managing oxidative stress-related diseases warrants further investigation .

Analgesic Properties

Certain 1,2,4-triazole derivatives have shown analgesic effects. Researchers have explored their use in pain management. Understanding their mechanisms of action and optimizing their pharmacokinetic properties is crucial for developing effective analgesics .

Agrochemical Applications

1,2,4-Triazoles find applications in agrochemistry. They can act as fungicides, herbicides, or growth regulators. Their ability to interfere with plant metabolic pathways makes them valuable tools for crop protection and yield enhancement .

Materials Science and Organic Catalysts

The unique structure of 1,2,4-triazoles makes them useful in materials science. Researchers have explored their role as organic catalysts in various reactions. Additionally, they contribute to the design of functional materials with specific properties .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole nucleus are known to exhibit a wide range of biological activities, including antimicrobial properties .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .

Biochemical Pathways

1,2,4-triazole derivatives are known to interfere with various biochemical pathways, often leading to the inhibition of essential enzymes or disruption of key biological processes .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .

properties

IUPAC Name |

propyl 3-(1H-1,2,4-triazol-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-5-13-8(12)4-3-7-9-6-10-11-7/h6H,2-5H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEKTHYJNRSYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propyl 3-(4H-1,2,4-triazol-3-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)

![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)

![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)